GYKI 52466 is a 2,3-benzodiazepine derivative that acts as a selective, noncompetitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. [, , , , , , , , , , , , , , ] It is widely employed in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. [, , , , , , , , , , , , , , , , ]
Mechanism of Action
Neuroscience:
Neuroprotection: GYKI 52466 exhibits neuroprotective effects in various experimental models, including cerebral ischemia, [, , ] spinal cord injury, [] and AMPA-induced neurotoxicity in the striatum. []
Epilepsy: GYKI 52466 shows anticonvulsant properties in animal models of epilepsy, including amygdala-kindled seizures [] and reflex epilepsy. [] It has been investigated for its potential in preventing benzodiazepine dependence. []
Synaptic Transmission: GYKI 52466 is used to investigate the role of AMPA receptors in synaptic transmission, such as studying excitatory postsynaptic currents in the hippocampus and spinal cord. [, , ]
Pain Research: GYKI 52466 is utilized in pain research to explore the role of AMPA receptors in nociception, demonstrating inhibition of spinal mechanical sensory activity. []
Behavioral Studies: GYKI 52466 has been employed in behavioral studies to investigate its effects on locomotor activity, [] catalepsy, [] and anxiety. []
Developmental Neuroscience: GYKI 52466 helps characterize the expression and functional properties of AMPA and kainate receptors during development, such as in the lateral superior olive of the rat. []
Applications
Immunology: Research indicates that GYKI 52466 can inhibit lymphocyte proliferation, suggesting a potential role of AMPA receptors in immune responses. []
Related Compounds
NBQX
Relevance: Like GYKI 52466, NBQX is an AMPA/kainate receptor antagonist. Both compounds are frequently used in research to investigate the role of these receptors in various neurological processes, including excitotoxicity, epilepsy, and pain. [, , ] Several studies have directly compared the effects of NBQX and GYKI 52466 in various experimental models. [, , ] For instance, both drugs have been shown to suppress reflexly induced epileptic responses with similar potencies. []
GYKI 53655
Compound Description: GYKI 53655, the 3-N-methylcarbamyl analog of GYKI 52466, exhibits enhanced potency as an AMPA/kainate receptor antagonist compared to its parent compound. [] This increased affinity arises from faster binding and slower unbinding rates to AMPA receptors. []
Relevance: GYKI 53655 and GYKI 52466 are structurally related 2,3-benzodiazepines, sharing the core structure with modifications at the 3-N position. [] The introduction of the methylcarbamoyl group in GYKI 53655 significantly enhances its potency as an AMPA receptor antagonist compared to GYKI 52466. []
GYKI 53405
Compound Description: As the 3-N-acetyl analog of GYKI 52466, GYKI 53405 also demonstrates increased potency in inhibiting AMPA/kainate receptors compared to the parent compound. [] Similar to GYKI 53655, its enhanced activity is attributed to faster association and slower dissociation rates. []
Relevance: Similar to GYKI 53655, GYKI 53405 is structurally related to GYKI 52466, differing only in the substituent at the 3-N position of the benzodiazepine ring. [] The presence of the acetyl group in GYKI 53405 enhances its affinity for AMPA receptors compared to GYKI 52466, although it is less potent than GYKI 53655. []
Cyclothiazide
Relevance: Studies have investigated the interaction between cyclothiazide and GYKI 52466 at AMPA receptors. [, , ] It has been found that cyclothiazide can reduce the inhibitory potency of GYKI 52466, suggesting an allosteric interaction between their binding sites on the receptor. [, , ]
Aniracetam
Relevance: Aniracetam, like cyclothiazide, potentiates AMPA receptor currents by slowing down desensitization. [] This shared mechanism of action with cyclothiazide allows for a comparison of their interactions with GYKI 52466. []
Dizocilpine (MK-801)
Relevance: While GYKI 52466 targets AMPA/kainate receptors, dizocilpine selectively blocks NMDA receptors. [, ] This difference in receptor selectivity highlights the distinct roles of NMDA and AMPA receptors in various neurological phenomena. Researchers often use these antagonists in combination to dissect the specific contributions of each receptor subtype to a particular physiological or pathological process. [, ]
Compound Description: This compound, often referred to as "Compound 6" in the literature, is a potent noncompetitive AMPA receptor antagonist. [] It exhibits structural similarities to GYKI 52466 but with modifications to the benzodiazepine ring.
CGP 37849
Relevance: In contrast to GYKI 52466's action on AMPA/kainate receptors, CGP 37849 specifically targets NMDA receptors. [, ] Studies have investigated their combined effects on various behaviors. [, ] Notably, GYKI 52466 can reverse the anticataleptic effects of CGP 37849, suggesting an interplay between AMPA and NMDA receptor systems in modulating motor function. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Gliclazide is a N-sulfonylurea. It has a role as a hypoglycemic agent, a radical scavenger and an insulin secretagogue. Gliclazide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It has been classified differently according to its drug properties in which based on its chemical structure, gliclazide is considered a first-generation sulfonylurea due to the structural presence of a sulfonamide group able to release a proton and the presence of one aromatic group. On the other hand, based on the pharmacological efficacy, gliclazide is considered a second-generation sulfonylurea which presents a higher potency and a shorter half-life. Gliclazide belongs to the sulfonylurea class of insulin secretagogues, which act by stimulating β cells of the pancreas to release insulin. Sulfonylureas increase both basal insulin secretion and meal-stimulated insulin release. Medications in this class differ in their dose, rate of absorption, duration of action, route of elimination and binding site on their target pancreatic β cell receptor. Sulfonylureas also increase peripheral glucose utilization, decrease hepatic gluconeogenesis and may increase the number and sensitivity of insulin receptors. Sulfonylureas are associated with weight gain, though less so than insulin. Due to their mechanism of action, sulfonylureas may cause hypoglycemia and require consistent food intake to decrease this risk. The risk of hypoglycemia is increased in elderly, debilitated and malnourished individuals. Gliclazide has been shown to decrease fasting plasma glucose, postprandial blood glucose and glycosolated hemoglobin (HbA1c) levels (reflective of the last 8-10 weeks of glucose control). Gliclazide is extensively metabolized by the liver; its metabolites are excreted in both urine (60-70%) and feces (10-20%). Gliclazide is a short-acting, relatively high-potency, second-generation sulfonylurea compound with hypoglycemic activity. Gliclazide also increases peripheral insulin sensitivity. This agent is metabolized by CYP2C9. An oral sulfonylurea hypoglycemic agent which stimulates insulin secretion.
Gliotoxin is a pyrazinoindole with a disulfide bridge spanning a dioxo-substituted pyrazine ring; mycotoxin produced by several species of fungi. It has a role as a mycotoxin, an immunosuppressive agent, an EC 2.5.1.58 (protein farnesyltransferase) inhibitor, a proteasome inhibitor and an antifungal agent. It is an organic disulfide, a pyrazinoindole, an organic heterotetracyclic compound and a dipeptide. Gliotoxin is a natural product found in Trichoderma virens, Trichoderma deliquescens, and other organisms with data available. Gliotoxin is a sulfur-containing antibiotic produced by several species of fungi, some of which are pathogens of humans such as Aspergillus, and also by species of Trichoderma, and Penicillium. Gliotoxin possesses immunosuppressive properties as it may suppress and cause apoptosis in certain types of cells of the immune system, including neutrophils, eosinophils, granulocytes, macrophages, and thymocytes. (L1941) A fungal toxin produced by various species of Trichoderma, Gladiocladium fimbriatum, Aspergillus fumigatus, and Penicillium. It is used as an immunosuppressive agent.
Glisentide is a sulfonamide. Glisentide is a cyclopentyl containing, second-generation sulfonylurea and structurally similar to glibenclamide with hypoglycemic activity. Glisentide, also known as glypentide, appears to improve total lipid and cholesterol levels.
Gliflumide is a fluoro-containing sulfadiazine derivative with hypoglycemic activity. Although not technically a sulfonylurea compound, gliflumide targets the sulfonylurea receptor and exerts a similar action as glibenclamide.
1-cyclohexyl-3-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-2-isoquinolinyl)ethyl]phenyl]sulfonylurea is a member of isoquinolines. Gliquidone is a sulfonylurea drug used to treat diabetes mellitus type 2. It is an ATP-dependent K+ (KATP) channel blocker. This block causes a depolarization which leads to activation of voltage-dependent Ca channels and Ca2+ influx, and eventually increases insulin release. Gliquidone is a potent, second-generation sulfonylurea with antihyperglycemic activity. Like other second-generation compounds, gliquidone exerts greater binding affinity to SUR1 and increased potency compared to first-generation compounds. In addition, this agent exerts peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity.